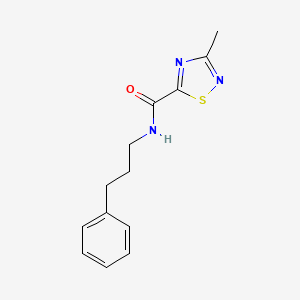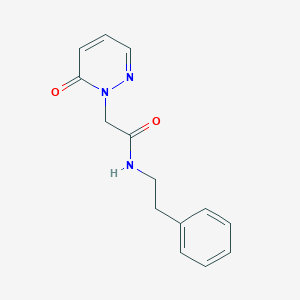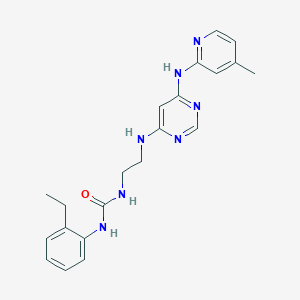
Methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine” is a chemical compound with the molecular formula C13H21N3 . It belongs to the class of organic compounds known as phenylalkylamines, which are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel N - (4-methyl-3- ( (4- (pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1 H-NMR, mass spectral and elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of the compound is 219.33 .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction provides a regioselective mild method for the preparation of six-membered N-and O-heterocycles with an aromatic substituent and an off-cycle double bond .Applications De Recherche Scientifique
Catalyst Systems for C-N Bond Forming Reactions
Recent developments in recyclable copper catalyst systems emphasize the utility of heterocyclic and aliphatic amines, including piperidine and pyridine derivatives, in forming C-N bonds. These reactions are crucial for synthesizing complex organic compounds. The review highlights the advancements in recyclable catalysts, which are poised for commercial exploitation due to their environmental and economic benefits. Optimization of these catalysts is critical for enhancing their performance in organic synthesis, providing valuable insights for new researchers in the field (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Food Safety and Carcinogenic Potential of Amines
A comprehensive review on food-derived amines and amides explored their roles as precursors to carcinogenic N-nitroso compounds. The presence of amines, such as piperidine, in everyday food items poses significant health risks due to their potential to form carcinogens in vivo. This paper underscores the importance of understanding these compounds' occurrence, biotransformation, and epidemiological significance to mitigate cancer risks associated with dietary intake (Lin, 1986).
Heterocyclic Aromatic Amines in Food Processing
The formation, analysis, and mitigation of heterocyclic aromatic amines (HAAs) during food processing have been extensively reviewed. HAAs, potentially carcinogenic substances, are primarily produced in meat products through thermal processing. Factors influencing HAAs generation include temperature, processing time, and meat's chemical composition. The review suggests that natural or synthetic flavorings and antioxidant-rich marinades can attenuate HAAs levels, highlighting the need for effective reduction strategies in food processing to safeguard human health (Chen, Jia, Zhu, Mao, & Zhang, 2020).
Synthesis of N-Heterocycles via Sulfinimines
Chiral sulfinamides, particularly tert-butanesulfinamide, have been identified as pivotal in the stereoselective synthesis of amines and their derivatives, leading to the formation of diverse N-heterocycles. This methodology provides access to structurally varied piperidines, pyrrolidines, azetidines, and their derivatives, which are crucial components of many natural products and therapeutic agents. The review from 2010 to 2020 showcases significant progress in asymmetric N-heterocycle synthesis, emphasizing the importance of these compounds in developing novel pharmacological agents (Philip, Radhika, Saranya, & Anilkumar, 2020).
Mécanisme D'action
Orientations Futures
The future directions for “Methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine” and similar compounds likely involve further exploration of their synthesis methods, potential applications, and safety profiles. As piperidines are important synthetic fragments for designing drugs , there is potential for continued research and development in this area.
Propriétés
IUPAC Name |
N-methyl-1-piperidin-3-yl-N-(pyridin-3-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-16(10-12-4-2-6-14-8-12)11-13-5-3-7-15-9-13/h2,4,6,8,13,15H,3,5,7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDGSWVIHDBVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCNC1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2841653.png)

![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841659.png)


![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2841664.png)

![6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2841667.png)

![4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B2841669.png)

![1-(3,5-dimethoxybenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2841672.png)